1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine
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Overview
Description
1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 2-bromo-6-fluorophenylmethyl group
Scientific Research Applications
1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine has several applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of “1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine” is Aldose reductase . Aldose reductase is an enzyme that catalyzes the NADPH-dependent reduction of a wide variety of carbonyl-containing compounds to their corresponding alcohols .
Mode of Action
The compound interacts with Aldose reductase, inhibiting its function . This interaction results in the inhibition of the accumulation of intracellular sorbitol , which is a key factor in the development of certain diabetic complications.
Biochemical Pathways
The compound affects the polyol pathway, where Aldose reductase plays a crucial role. By inhibiting Aldose reductase, the compound prevents the conversion of glucose to sorbitol, thereby reducing the intracellular accumulation of sorbitol .
Pharmacokinetics
It is known that the compound has a strong inhibitory effect and is longer acting compared to other drugs in this therapeutic area .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the reduction of intracellular sorbitol levels . This can help alleviate the symptoms of diabetic neuropathy, a complication of diabetes caused by high sorbitol levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Major Products Formed:
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Comparison with Similar Compounds
- 1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine
- 1-[(2-Bromo-4-fluorophenyl)methyl]pyrrolidine
- 1-[(2-Bromo-6-chlorophenyl)methyl]pyrrolidine
Comparison: 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine is unique due to the specific positioning of the bromo and fluoro substituents, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity due to the electronic and steric effects of the substituents .
Properties
IUPAC Name |
1-[(2-bromo-6-fluorophenyl)methyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFN/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOMRWKMVDLILJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC=C2Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90742745 |
Source
|
Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-07-2 |
Source
|
Record name | 1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90742745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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